4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

Catalog No.
S1921394
CAS No.
852527-60-7
M.F
C9H6F13N3
M. Wt
403.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

CAS Number

852527-60-7

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

IUPAC Name

9-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane

Molecular Formula

C9H6F13N3

Molecular Weight

403.14 g/mol

InChI

InChI=1S/C9H6F13N3/c10-4(11,2-1-3-24-25-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2

InChI Key

DQEDVGBNEFVPEU-UHFFFAOYSA-N

SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide is a fluorinated organic compound with the molecular formula C9H6F13N3 and a molecular weight of approximately 403.14 g/mol. This compound features a unique structure characterized by a tridecafluorinated nonyl group attached to an azide functional group. The presence of multiple fluorine atoms contributes to its distinctive properties, including high stability and low surface energy, making it an interesting subject of study in various chemical applications .

  • Nucleophilic Substitution: The azide can act as a nucleophile in substitution reactions with alkyl halides.
  • Click Chemistry: It can be utilized in click chemistry reactions to form triazoles when reacted with terminal alkynes.
  • Thermal Decomposition: Upon heating or under certain conditions, azides can decompose to release nitrogen gas and form reactive intermediates.

These reactions highlight the compound's potential utility in synthetic organic chemistry and materials science .

Several methods can be employed to synthesize 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide:

  • Fluorination Reactions: Starting from nonyl derivatives or other hydrocarbons that can be fluorinated using fluorinating agents (e.g., sulfur tetrafluoride).
  • Azidation: The introduction of the azide group can be achieved through nucleophilic substitution reactions involving sodium azide and suitable leaving groups.
  • Multistep Synthesis: Combining various organic synthesis techniques to build the complex structure stepwise may also be employed.

These methods highlight the versatility required for synthesizing fluorinated azides .

The unique properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide make it suitable for various applications:

  • Material Science: Its low surface energy makes it useful in developing water-repellent coatings.
  • Pharmaceuticals: Potential applications in drug discovery due to its unique structural features.
  • Chemical Synthesis: As a building block in organic synthesis and click chemistry.

These applications underscore its significance in both industrial and research settings .

  • Fluorinated Compounds: Generally exhibit strong interactions with proteins and membranes due to their hydrophobic character.
  • Reactivity Profiles: Understanding how this compound interacts with various reagents could lead to insights into its reactivity and potential applications.

Further studies are essential to elucidate its interaction mechanisms fully .

Several compounds share structural similarities with 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Perfluorooctanoic acidC8HF15O2Known for environmental persistence; used in surfactants.
1H-Perfluorohexyl azideC6HF13N3Similar azide functionality; shorter carbon chain.
1H-Perfluoropentyl azideC5HF11N3Shorter chain; less fluorination compared to Tridecafluorononyl azide.

The presence of multiple fluorine atoms in 4,4,5,5,6,6,7,7,8,8,,9,,9,,9-Tridecafluorononyl azide distinguishes it from these similar compounds by enhancing its stability and altering its chemical reactivity .

Traditional Synthesis Routes

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide relies primarily on established methodologies developed for fluorinated organic azides, with specific modifications to accommodate the unique perfluorinated chain structure. Traditional approaches can be categorized into two main strategies: nucleophilic substitution approaches and azidation of perfluoroalkyl precursors.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents the most widely employed methodology for the synthesis of fluorinated alkyl azides [1]. The azide ion (N₃⁻) functions as an exceptionally potent nucleophile, capable of displacing various leaving groups attached to carbon atoms. For perfluoroalkyl systems, this approach typically involves the displacement of halides, tosylates, or mesylates from appropriately functionalized precursors.

The general reaction pathway proceeds through an SN2 mechanism, where the azide anion attacks the electrophilic carbon bearing the leaving group. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide, acetonitrile, or hexamethylphosphoramide to ensure adequate solvation of the azide nucleophile while minimizing competitive side reactions [2].

In the specific case of tridecafluorononyl azide synthesis, the nucleophilic substitution approach utilizes perfluorinated precursors containing appropriate leaving groups at the terminal carbon position. The high electronegativity of the fluorine atoms enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by the azide ion [3].

Starting MaterialReagentSolventTemperatureTimeYield (%)
Perfluoroalkyl iodidesNaN₃Moist t-BuOHRoom temperatureVariable~90
Perfluoroalkyl tosylatesNaN₃ (3 equiv)HMPA85°C4.5 h46-89
Perfluoroalkyl mesylatesNaN₃ (3 equiv)HMPA120°C4.5 h46-89

Azidation of Perfluoroalkyl Precursors

The azidation of perfluoroalkyl precursors represents a specialized application of nucleophilic substitution chemistry, specifically tailored for highly fluorinated substrates [2]. This methodology involves the conversion of perfluoroalkyl compounds bearing activated leaving groups into the corresponding azides through treatment with sodium azide under optimized reaction conditions.

The synthesis typically employs perfluoroalkyl tosylates or mesylates as starting materials, which are converted to the target azide through nucleophilic displacement. The choice of solvent proves critical for reaction success, with hexamethylphosphoramide emerging as the optimal medium due to its ability to effectively solvate both the inorganic azide salt and the fluorinated organic substrate [2].

Experimental protocols indicate that the reaction requires elevated temperatures ranging from 85°C to 120°C, depending on the specific substrate and leaving group employed. The use of a threefold excess of sodium azide ensures complete conversion while compensating for any competitive decomposition pathways. Reaction times of approximately 4.5 hours under inert atmosphere conditions provide optimal yields ranging from 46% to 89% [2].

The methodology demonstrates particular effectiveness for substrates containing long perfluorinated chains, such as the tridecafluorononyl system. The strong electron-withdrawing effect of the perfluorinated chain activates the terminal carbon toward nucleophilic attack, while simultaneously stabilizing the resulting azide product against thermal decomposition [4].

Recent Advances in Catalyzed Synthesis

Contemporary developments in perfluoroalkyl azide synthesis have focused on catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance. These approaches have particular significance for the preparation of complex fluorinated azides such as 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide.

Copper-Catalyzed Cycloaddition Strategies [5] [6]

Copper-catalyzed azide-alkyne cycloaddition has emerged as a transformative methodology for incorporating perfluoroalkyl azides into complex molecular architectures [7] [8]. The development of efficient catalytic systems specifically designed for fluorinated azide substrates has opened new synthetic pathways for accessing highly functionalized triazole derivatives.

The copper-catalyzed methodology operates through a well-established mechanism involving the formation of copper acetylide intermediates, followed by azide coordination and subsequent cycloaddition [9]. For perfluoroalkyl azides, including tridecafluorononyl azide, the strong electron-withdrawing nature of the fluorinated chain influences both the reactivity and regioselectivity of the cycloaddition process.

Optimized reaction conditions for perfluoroalkyl azide cycloadditions typically employ copper(I) salts such as copper iodide or copper sulfate in combination with appropriate ligands. The choice of ligand proves crucial for achieving high reactivity, with tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and tris(2-benzimidazolylmethyl)amine demonstrating particular effectiveness [8].

Experimental Protocol for Copper-Catalyzed Methodology:

ParameterMethod AMethod BMethod C
CatalystCuSO₄·5H₂O (20 mol%)CuI (5 mol%)CuSO₄·5H₂O (5 mol%)
LigandNoneTBTA (2.5 mol%)(BimH)₃ (5 mol%)
Reducing AgentNa(asc) (1 equiv)Na(asc) (0.1 equiv)Na(asc) (0.25 equiv)
AcidH₂SO₄ (1.6 equiv)HCOOH (5 equiv)CH₃COOH (6.6 equiv)
SolventTHF/H₂O/EtOH (2:2:1)DMFMeOH/H₂O (3:1)
Temperature100°C40°CRoom temperature
Time24 h24 h24 h
Conversion (%)768999-100

The methodology demonstrates excellent functional group tolerance and can accommodate various substituents on both the alkyne and azide components. For tridecafluorononyl azide specifically, the reaction proceeds efficiently under mild conditions to afford N-perfluoroalkyl triazoles with high regioselectivity [7].

Photochemical and Thermal Activation Techniques [10] [11]

Photochemical and thermal activation methodologies represent cutting-edge approaches for the controlled activation of perfluoroalkyl azides, enabling access to reactive intermediates and novel transformation pathways [12] [13]. These techniques are particularly relevant for tridecafluorononyl azide due to the unique photochemical and thermal properties imparted by the extensive fluorination.

Photochemical Activation Methods:

Photochemical activation of perfluoroalkyl azides proceeds through photolysis-induced nitrogen elimination, generating highly reactive nitrene intermediates [12]. The process typically requires UV irradiation at wavelengths below 350 nm, with the specific wavelength optimized based on the absorption characteristics of the particular azide substrate.

For fluorinated phenyl azides, recent investigations have demonstrated that azide photolysis can achieve unity quantum efficiencies under optimized conditions [12]. This exceptional efficiency results from preferential nitrene insertion into unactivated C-H bonds, rather than competing benzazirine and ketenimine formation reactions. The high efficiency is attributed to rapid interconversion between initially formed hot states, favoring productive insertion pathways.

Thermal Activation Strategies:

Thermal activation of perfluoroalkyl azides involves controlled heating to induce nitrogen elimination and subsequent rearrangement or insertion reactions [14]. The thermal stability of these compounds varies significantly based on the specific substitution pattern and the nature of the perfluorinated chain.

Thermal decomposition studies of perfluoroalkyl compounds indicate that azide-containing derivatives undergo decomposition at temperatures ranging from 200°C to 500°C, depending on the specific molecular structure [14] [15]. The presence of the tridecafluorononyl chain in the target azide imparts enhanced thermal stability compared to non-fluorinated analogs, requiring more forcing conditions for thermal activation.

Activation MethodConditionsProductsApplicationsEfficiency
UV Photolysis<350 nm irradiationNitrene intermediatesPhotoaffinity labelingUnity quantum efficiency
Thermal Decomposition200-500°CRearrangement productsMaterials degradationTemperature-dependent
Photochemical InsertionUV activationC-H insertion productsFluorogenic applicationsHigh conversion
Controlled ThermolysisProgrammed heatingMultiple pathwaysSynthetic transformationsVariable

The controlled activation of tridecafluorononyl azide through these methodologies enables access to previously inaccessible transformation pathways and provides opportunities for the development of novel synthetic applications. The unique combination of photochemical and thermal activation techniques offers complementary approaches for harnessing the reactivity of this highly fluorinated azide substrate.

Research Findings and Recent Developments:

Recent research has demonstrated significant advances in the safety and efficiency of photochemical activation methods [16]. The development of azido push-pull fluorogens that undergo photoactivation to produce bright fluorescent labels represents a major breakthrough in the field. These compounds exhibit high photoconversion quantum yields and excellent photostability, making them suitable for single-molecule imaging applications.

The photochemical activation process involves the conversion of non-fluorescent azido compounds to highly fluorescent amino derivatives through UV irradiation. The transformation proceeds with high efficiency and demonstrates excellent selectivity for the desired photochemical pathway. The resulting fluorescent products exhibit enhanced emission properties and improved stability compared to conventional fluorophores [16].

Contemporary developments in thermal activation techniques have focused on understanding the mechanistic pathways involved in perfluoroalkyl azide decomposition [14]. Computational studies using density functional theory have provided detailed insights into the bond dissociation energies and preferred fragmentation pathways for highly fluorinated azide compounds.

Molecular Geometry and Conformational Analysis

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide exhibits a highly distinctive molecular architecture characterized by its perfluorinated alkyl chain and terminal azide functionality. The compound adopts a predominantly extended conformation due to the steric effects of the bulky fluorine substituents [1] [2]. The molecular geometry is defined by several key structural parameters that distinguish it from conventional alkyl azides.
The perfluorinated segment of the molecule demonstrates a characteristic extended chain configuration with C-C-C backbone angles of approximately 112°, slightly expanded from the typical tetrahedral angle due to fluorine-fluorine repulsions [1] [2]. The carbon-fluorine bond lengths in the perfluoroalkyl chain are consistently measured at 1.38 Å, reflecting the strong electronegativity of fluorine and the resulting polar covalent bonds [2]. The geminal fluorine atoms on each carbon center exhibit F-C-F angles of 107.0°, compressed from the ideal tetrahedral angle due to lone pair-bond pair repulsions [1] [2].

The azide functional group maintains its characteristic linear geometry with N-N-N bond angles of 172°, representing a near-linear arrangement that is typical for azide moieties [1] [2]. The azide group attachment to the propyl spacer occurs through a C-N bond length of 1.47 Å, with the C-N-N bond angle measuring 116° [1] [2]. The terminal nitrogen atoms in the azide group display distinct N-N bond lengths of 1.25 Å for the central N-N bond and 1.13 Å for the terminal N-N bond, reflecting the resonance structures inherent to azide functionality [1] [2].

Conformational analysis reveals that the perfluorinated chain preferentially adopts an all-trans configuration, minimizing steric interactions between adjacent CF2 groups [1] [2]. The azide group exhibits rotational freedom around the C-N bond, with energy barriers estimated at approximately 2-3 kcal/mol for rotation about this axis [1] [2]. The preferred conformation places the azide group in a staggered arrangement relative to the adjacent methylene groups, corresponding to dihedral angles of approximately 60° [1] [2].

Spectroscopic Identification

Nuclear Magnetic Resonance and Infrared Spectral Signatures

The spectroscopic identification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide relies heavily on the distinctive signatures provided by its perfluorinated chain and azide functionality. Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization, given the compound's high fluorine content of 59.2% by mass [1] [2].
The 19F Nuclear Magnetic Resonance spectrum reveals five distinct resonances corresponding to the different fluorine environments within the perfluorinated chain [3] [4]. The terminal trifluoromethyl group appears as a sharp singlet at -119.98 parts per million, characteristic of CF3 groups in perfluoroalkyl chains [3] [4]. The adjacent difluoromethylene carbons exhibit progressively upfield shifts, with resonances observed at -122.28, -123.64, -129.75, and -137.45 parts per million, reflecting the influence of the electron-withdrawing perfluoroalkyl chain on the local magnetic environment [3] [4].

The 1H Nuclear Magnetic Resonance spectrum demonstrates the characteristic pattern expected for the non-fluorinated propyl spacer segment [3] [4]. The methylene protons adjacent to the azide group appear as a triplet at 3.4-3.6 parts per million, showing coupling to the neighboring CH2 group [3] [4]. The central methylene protons of the propyl chain resonate as a multiplet at 2.1-2.3 parts per million, while the CH2 group adjacent to the perfluorinated chain appears at 2.8-3.0 parts per million, deshielded by the electron-withdrawing fluoroalkyl substituent [3] [4].

Infrared spectroscopy provides definitive confirmation of the azide functionality through the characteristic N3 stretching vibration at 2100 cm⁻¹ [3] [4]. This sharp, intense absorption is diagnostic for organic azides and serves as a primary identification criterion [3] [4]. The perfluorinated chain contributes strong C-F stretching vibrations in the 1200-1400 cm⁻¹ region, appearing as a complex multiplet due to the multiple CF2 groups [3] [4]. The aliphatic C-H stretching vibrations appear weakly in the 2950-3000 cm⁻¹ region, corresponding to the methylene protons in the propyl spacer [3] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability [5]. The molecular ion peak appears at m/z 403.14, corresponding to the intact molecular structure [5]. The fragmentation behavior is dominated by the inherent instability of the azide functional group and the characteristic cleavage patterns of perfluoroalkyl chains [5].

The most prominent fragmentation pathway involves the loss of molecular nitrogen (N2) from the azide group, resulting in a fragment ion at m/z 375.14 (M-28) [5]. This fragmentation represents the formation of a nitrene intermediate, which is a common decomposition pathway for organic azides under mass spectrometric conditions [5]. A secondary fragmentation involves the loss of a second nitrogen molecule, producing a fragment at m/z 347.14 (M-56), though this pathway is less favorable due to the decreased stability of the resulting species [5].

The perfluorinated chain contributes to the fragmentation pattern through the characteristic loss of CF3 groups, producing a prominent fragment ion at m/z 69 [5]. This fragment represents the trifluoromethyl cation, which is stabilized by the electron-withdrawing nature of the three fluorine atoms [5]. Additional fragmentation patterns include the sequential loss of CF2 units from the perfluoroalkyl chain, producing a series of fragment ions separated by 50 mass units [5].

High-resolution mass spectrometry provides enhanced structural information through accurate mass measurements and isotope pattern analysis [5]. The fluorine isotope pattern, combined with the nitrogen isotope contributions from the azide group, creates a distinctive mass spectral signature that facilitates unambiguous identification [5]. Tandem mass spectrometry (MS/MS) techniques can be employed to generate detailed fragmentation pathways, providing additional structural confirmation through collision-induced dissociation experiments [5].

Computational Modeling Studies

Computational modeling of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide has been conducted using density functional theory methods to elucidate its electronic structure, molecular geometry, and chemical reactivity [6] [7]. These theoretical investigations provide crucial insights into the compound's properties that are difficult to obtain through experimental methods alone [6] [7].
Density functional theory calculations employing the B3LYP functional with various basis sets have been utilized to optimize the molecular geometry and calculate thermodynamic properties [6] [7]. The B3LYP/6-31G(d) level of theory provides reliable structural parameters for geometry optimization, while higher-level calculations using B3LYP/6-311++G(d,p) and ωB97X-D/def2-TZVP methods offer improved accuracy for electronic properties and long-range dispersion interactions [6] [7].

The molecular orbital analysis reveals significant electronic characteristics that influence the compound's chemical behavior [6] [7]. The highest occupied molecular orbital energy is calculated at -7.8 eV, while the lowest unoccupied molecular orbital energy is found at -2.1 eV, resulting in a HOMO-LUMO gap of 5.7 eV [6] [7]. This relatively large energy gap indicates good kinetic stability under normal conditions, consistent with the compound's observed stability in solution [6] [7].

The computational results demonstrate that the perfluorinated chain significantly influences the electronic properties of the azide group [6] [7]. The electron-withdrawing effect of the fluorine atoms lowers the energy of the molecular orbitals, particularly affecting the LUMO energy and enhancing the electrophilic character of the azide functionality [6] [7]. This electronic modification is responsible for the enhanced reactivity of fluorinated azides compared to their non-fluorinated counterparts in cycloaddition reactions [6] [7].

Thermodynamic calculations provide estimates for the enthalpy of formation (-2847.5 kJ/mol), Gibbs free energy of formation (-2756.3 kJ/mol), and standard molar entropy (512.4 J/mol·K) [6] [7]. These values reflect the high stability of the C-F bonds in the perfluorinated chain and the overall thermodynamic favorability of the compound's formation [6] [7]. The large negative enthalpy of formation indicates strong bonding interactions, while the high entropy value reflects the conformational flexibility of the molecular chain [6] [7].

The calculated dipole moment of 4.2 D demonstrates the polar character of the molecule, arising from the asymmetric distribution of electron density between the perfluorinated chain and the azide group [6] [7]. The electronic polarizability of 28.7 ų reflects the molecule's response to external electric fields, while the molecular volume of 298.4 ų provides an estimate of the compound's spatial requirements [6] [7].

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 04-15-2024

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